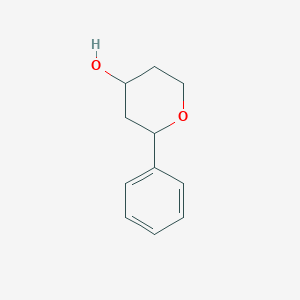

2-Phenyltetrahydro-2H-pyran-4-OL

描述

Significance of 2-Phenyltetrahydro-2H-pyran-4-OL within Tetrahydropyran (B127337) Chemistry Research

The introduction of a phenyl group at the 2-position of the tetrahydropyran-4-ol core, creating this compound, introduces a new layer of complexity and synthetic potential. This substitution significantly impacts the stereochemistry of the molecule, leading to the possibility of various diastereomers and enantiomers. The controlled, stereoselective synthesis of these isomers is a key area of research, as the specific three-dimensional arrangement of the phenyl and hydroxyl groups can dramatically influence biological activity and physical properties. acs.orgnih.gov

Research Trends and Challenges in Tetrahydropyran-4-ol Chemistry

Current research in tetrahydropyran-4-ol chemistry is heavily focused on the development of novel and efficient synthetic methodologies. rsc.org A major trend is the pursuit of stereoselective syntheses to control the spatial arrangement of substituents on the tetrahydropyran ring. acs.orgnih.govyoutube.com This includes the use of chiral catalysts, organocatalysis, and substrate-controlled approaches to achieve high levels of diastereoselectivity and enantioselectivity. acs.org

Key challenges in this area include the development of methods for the construction of highly substituted and complex tetrahydropyran systems. rsc.org Overcoming the inherent reactivity patterns of the tetrahydropyran ring to achieve desired transformations at specific positions remains an active area of investigation. chemicalbook.com Furthermore, the development of "green" and sustainable synthetic routes that minimize waste and utilize environmentally benign reagents is a growing priority in the field. mdpi.com

Detailed Research Findings

The synthesis of substituted tetrahydropyrans, including this compound, often involves cyclization reactions. One common strategy is the Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde. nih.govnih.gov Variations of this reaction, including the use of different catalysts and reaction conditions, have been explored to control the stereochemical outcome.

Another significant area of research is the functionalization of the pre-formed tetrahydropyran ring. For instance, the hydroxyl group of this compound can be converted into other functional groups, such as azides, which can then be used in "click" chemistry reactions to attach other molecular fragments. nih.gov

The physical and chemical properties of this compound are also of interest. Its molecular weight and formula are presented in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

Table 1: Physical Properties of this compound. sigmaaldrich.com

The stereoisomers of related compounds, such as tetrahydro-4-methyl-2-phenyl-2H-pyran, have been shown to possess distinct olfactive properties, highlighting the importance of stereochemistry in determining the function of these molecules. google.com This underscores the need for synthetic methods that can selectively produce specific stereoisomers of this compound for investigation in various applications.

Structure

3D Structure

属性

IUPAC Name |

2-phenyloxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXLNWRTGPPGRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CC1O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438160 | |

| Record name | 2-phenyloxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82065-19-8 | |

| Record name | 2-phenyloxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenyltetrahydro 2h Pyran 4 Ol and Its Derivatives

Prins Cyclization Strategies for Tetrahydropyran-4-ol Synthesis

The Prins reaction and its variations have become a cornerstone for the stereoselective synthesis of the tetrahydropyran (B127337) skeleton. beilstein-journals.org The reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. nsc.ru The key step is the formation of an oxocarbenium ion, which then reacts with the alkene component. researchgate.net This strategy has been successfully applied to the synthesis of a wide array of tetrahydropyranols, including those with phenyl substituents. researchgate.netresearchgate.netmdpi.com

The mechanism of the acid-catalyzed Prins cyclization begins with the activation of an aldehyde by an acid catalyst, which can be either a Brønsted or Lewis acid. daneshyari.comresearchgate.net This is followed by the addition of a homoallylic alcohol to the activated aldehyde, forming a hemiacetal intermediate. researchgate.netias.ac.in Subsequent intramolecular cyclization is driven by the formation of a stable six-membered ring, generating an oxocarbenium ion intermediate. organic-chemistry.orgnih.gov This reactive intermediate is then trapped by a nucleophile, which can be water or another nucleophilic species present in the reaction medium, to yield the final tetrahydropyran-4-ol product. organic-chemistry.orgnih.gov

Optimization of the reaction often focuses on controlling the stereochemistry of the final product. The reaction can proceed through a chair-like transition state, which generally leads to the thermodynamically favored cis-isomer. organic-chemistry.orgnih.govbeilstein-journals.org The choice of acid catalyst, solvent, and reaction temperature plays a crucial role in maximizing the yield and diastereoselectivity. researchgate.netnih.gov For instance, certain Lewis acids in combination with silyl (B83357) halide additives have been shown to suppress epimerization, providing a versatile route to cis-4-halo-2,6-disubstituted tetrahydropyrans. nih.govnih.gov

A variety of homogeneous acid catalysts have been effectively employed in Prins cyclization reactions. Both Brønsted acids, such as dodecylbenzenesulfonic acid (DBSA) and p-toluenesulfonic acid, and Lewis acids like bismuth(III) chloride (BiCl3), indium(III) chloride (InCl3), and tin(IV) chloride (SnCl4), have proven to be effective. beilstein-journals.orgnih.govbeilstein-journals.orgtandfonline.com

DBSA has been utilized as an efficient catalyst for the Prins cyclization of styrenes with formaldehyde (B43269) in water, demonstrating the viability of aqueous reaction media. tandfonline.com Lewis acids are also widely used; for example, a BiCl3-catalyzed microwave-assisted Prins cyclization of a homoallylic alcohol with an aldehyde was used to synthesize a 4-chloro-cis-2,6-disubstituted tetrahydropyran as a single diastereomer. beilstein-journals.orgnih.govbeilstein-journals.org Similarly, InCl3 has been used to mediate the cyclization between homoallyl alcohols and aldehydes to furnish polysubstituted tetrahydropyrans with high yields and excellent diastereoselectivities. beilstein-journals.orgorganic-chemistry.org The use of phosphomolybdic acid in water at room temperature provides an environmentally friendly and cost-effective method for synthesizing tetrahydropyran-4-ol derivatives with high yields and all-cis selectivity. organic-chemistry.orgorganic-chemistry.org

Table 1: Examples of Homogeneous Catalysts in Prins Cyclization

| Catalyst | Reactants | Product | Key Features | Reference |

| Dodecylbenzenesulfonic acid (DBSA) | Styrenes, Formaldehyde | 1,3-Dioxanes | Efficient in water; tandem dehydration/cyclization possible. | tandfonline.com |

| Bismuth(III) chloride (BiCl3) | Homoallylic alcohol, Aldehyde | 4-chloro-cis-2,6-disubstituted tetrahydropyran | Microwave-assisted; high diastereoselectivity. | beilstein-journals.orgnih.govbeilstein-journals.org |

| Indium(III) chloride (InCl3) | Homoallyl alcohol, Aldehyde | Polysubstituted tetrahydropyrans | High yields and diastereoselectivities. | beilstein-journals.orgorganic-chemistry.org |

| Phosphomolybdic acid (PMA) | Homoallylic alcohols, Aldehydes | cis-Tetrahydropyran-4-ols | Reaction in water at room temperature; high yields (80-92%); environmentally friendly. | organic-chemistry.orgorganic-chemistry.org |

| Tin(IV) chloride (SnCl4) | Homoallylic alcohol, Aldehyde | 4-Chlorotetrahydropyran (B167756) | Used in the synthesis of the natural product centrolobine. | beilstein-journals.orgbeilstein-journals.org |

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for reuse, and often milder reaction conditions, contributing to more environmentally benign processes. jocpr.com Solid acid catalysts such as modified clays (B1170129), zeolites, and supported metal oxides have been extensively investigated for the Prins cyclization. daneshyari.com

Acid-Catalyzed Prins Cyclization Mechanisms and Optimization

Heterogeneous Catalysis in Prins Cyclization

Metal-Modified Catalysts (e.g., Fe-modified silica (B1680970), MoO3-modified materials)

Metal-modified solid supports are a key class of heterogeneous catalysts for the Prins reaction. Molybdenum- and iron-modified materials have demonstrated significant catalytic activity.

Molybdenum (Mo)-modified catalysts: Molybdenum trioxide (MoO3) supported on silica (SiO2) or other aluminosilicates has been used as an effective catalyst for the Prins cyclization. researchgate.netresearchgate.net For instance, MoO3/SiO2 catalyzes the reaction of isoprenol with various aldehydes. researchgate.net The method of catalyst preparation, such as impregnation versus sol-gel, can influence the dispersion of molybdenum oxide on the support and, consequently, its catalytic activity. researchgate.net MoO3-modified zeolite BETA has also been shown to be an active catalyst in acid-catalyzed reactions, with its Lewis acidity enhanced by the MoO3 content. mdpi.com Studies on propylene (B89431) glycol oxidation using silica-supported Fe-Mo-O catalysts have shown that the molybdenum moiety enhances substrate conversion while maintaining high selectivity. mdpi.com

Iron (Fe)-modified catalysts: Iron-modified silica catalysts have also been explored. researchgate.net The introduction of a phosphate (B84403) moiety to an Fe-containing site on silica can strengthen the adsorption of alcohol substrates. mdpi.com While specific data on Fe-modified silica for 2-phenyltetrahydro-2H-pyran-4-ol synthesis is limited in the provided context, iron-modified zeolites have been used in related isomerizations, suggesting their potential as Lewis acid catalysts for the Prins reaction. mdpi.com

Table 2: Performance of Metal-Modified Catalysts in Prins-Type Reactions

| Catalyst | Reaction | Key Findings | Reference |

| MoO3/SiO2 | Prins cyclization of isoprenol and isovaleraldehyde (B47997) | Sol-gel prepared catalyst showed better MoO3 dispersion and activity than impregnated catalyst. | researchgate.net |

| MoO3-modified Zeolite BETA | α-Pinene oxide isomerization | MoO3 content enhances Lewis acidity and catalytic activity. | mdpi.com |

| Fe-Mo-O/SiO2 | Propylene glycol oxidation | Mo moiety increases propylene glycol conversion with high selectivity to C3 products. | mdpi.com |

| FePO4/SiO2 | Propylene glycol oxidation | Phosphate moiety strengthens alcohol adsorption on the Fe-containing active site. | mdpi.com |

Zeolite-Based Catalysts (e.g., Beta Zeolites)

Zeolites, particularly Beta zeolites, are effective solid acid catalysts for the Prins cyclization due to their well-defined pore structures, high surface area, and tunable acidity. daneshyari.comresearchgate.net Both proton-exchanged (H-Beta) and metal-modified Beta zeolites have been successfully employed. daneshyari.comresearchgate.net

The catalytic activity of zeolites is linked to the type and strength of their acid sites. daneshyari.com In the Prins cyclization of isopulegol (B1217435) with benzaldehyde (B42025), Beta zeolites were studied, showing that the nature of the catalyst influences product selectivity. researchgate.net For instance, catalysts with high Brønsted acidity tended to promote dehydration side reactions. researchgate.net Metal-modification of zeolites, for example with iron (Fe-Beta), can alter the catalytic performance. researchgate.net The SiO2/Al2O3 molar ratio of the zeolite is also a critical parameter, affecting its acidity and catalytic behavior. daneshyari.com

Table 3: Application of Zeolite Catalysts in Prins Cyclization

| Catalyst | Reactants | Key Observations | Reference |

| H-Beta Zeolite | Isopulegol, Benzaldehyde | Effective catalyst for Prins cyclization. High Brønsted acidity can lead to dehydration byproducts. | researchgate.net |

| Fe-Beta Zeolite | Diol, Benzaldehyde | Studied as a catalyst for Prins condensation. | researchgate.net |

| Ce-MCM-41 | Isopulegol, Benzaldehyde | Achieved the highest conversion and selectivity toward the tetrahydropyran product among tested materials. | nsc.rudaneshyari.com |

Clay-Based Catalysts (e.g., Smectite Clay, Montmorillonite)

Clay minerals, especially montmorillonite (B579905), are widely used as inexpensive, eco-friendly, and efficient heterogeneous catalysts in organic synthesis. mdpi.comjocpr.com Their catalytic activity stems from the presence of both Brønsted and Lewis acid sites, which can be tuned by simple acid treatment or ion exchange. mdpi.comias.ac.injocpr.com

Montmorillonite: Montmorillonite K10, an acid-activated clay, has been shown to be an effective catalyst for the Prins cyclization. researchgate.netopenaire.euabo.fi It has been used in the reaction of isoprenol with benzaldehyde to produce 4-methyl-2-phenyl-tetrahydro-2H-pyran-4-ol. mdpi.comopenaire.eu The reaction rate and selectivity can be influenced by the catalyst's acidity and mesoporosity. researchgate.netabo.fi Acid treatment of montmorillonite with mineral acids like sulfuric acid or nitric acid enhances its acidity and catalytic performance in various reactions, including the Prins reaction. researchgate.netmdpi.com These catalysts are easily recovered by filtration and can often be reused, aligning with the principles of green chemistry. jocpr.com

Smectite Clays: Smectite is the group of expandable clays to which montmorillonite belongs. researchgate.net These clays can be modified to be highly selective catalysts for a range of organic transformations, including Prins-type cyclizations where homoallyl alcohols react with aldehydes. ias.ac.in

Table 4: Clay-Based Catalysts in Prins Cyclization

| Catalyst | Reactants | Key Findings | Reference |

| Montmorillonite K10 | Isoprenol, Benzaldehyde | Efficiently catalyzes the formation of 4-methyl-2-phenyl-tetrahydro-2H-pyran-4-ol. | mdpi.comopenaire.eu |

| Acid-treated Montmorillonite | α-Methylstyrene, Paraldehyde | Achieved up to 94% yield of the cyclization product; moderate acidity and mesoporosity are key. | researchgate.net |

| Montmorillonite K-10 | Terpenoid, Aromatic Aldehydes | Demonstrated high activity and selectivity (up to 97%) in cascade Prins/Friedel-Crafts reactions. | abo.fi |

| Smectite Clays | Homoallyl alcohol, Aldehyde | Act as effective acid catalysts for Prins-type cyclization products. | ias.ac.in |

Ion-Exchange Resins (e.g., Amberlyst-15)

Ion-exchange resins, particularly Amberlyst-15, have emerged as effective heterogeneous catalysts for the Prins cyclization. researchgate.net These solid acid catalysts offer advantages such as ease of separation from the reaction mixture, reusability, and often milder reaction conditions compared to traditional homogeneous acids. researchgate.netresearchgate.net

Yadav and colleagues reported the use of Amberlyst-15 in the synthesis of tetrahydropyranols. umich.eduarkat-usa.org For instance, the reaction of 1-phenyl-3-buten-1-ol (B1198909) with benzaldehyde in the presence of Amberlyst-15 in refluxing 1,2-dichloroethane (B1671644) afforded 2,6-diphenyl-4-hydroxytetrahydropyran in 88% yield with high diastereoselectivity. researchgate.netumich.eduarkat-usa.org The proposed mechanism involves the formation of a hemiacetal intermediate, which then undergoes a Prins-type cyclization catalyzed by the acidic resin. umich.eduarkat-usa.org Amberlyst-15 has also been successfully employed in the synthesis of polysubstituted tetrahydropyrans, demonstrating its utility in creating complex structures with multiple stereocenters in a single step. beilstein-journals.orgbeilstein-journals.org The solvent-free Prins cyclization using Amberlyst-15 has also been explored, offering an environmentally benign method for producing dihydropyrans and 4-hydroxytetrahydropyrans. researchgate.net

Supported Heteropoly Acids

Heteropoly acids (HPAs) are strong Brønsted acids that have shown significant catalytic activity in various organic transformations, including the Prins cyclization. researchgate.netacs.org To overcome issues associated with their homogeneous application, such as corrosion and separation difficulties, HPAs are often supported on solid materials like silica (SiO2). researchgate.net

Research has demonstrated that H3PW12O40 supported on SiO2, as well as its bulk acidic cesium salt Cs2.5H0.5PW12O40, are highly active and recyclable catalysts for the synthesis of tetrahydropyran-4-ols. researchgate.net For example, the synthesis of Florol®, a valuable fragrance compound, from isoprenol and isovaleraldehyde has been achieved in approximately 80% yield under near-ambient conditions using these supported catalysts. researchgate.netresearchgate.net The use of green solvents like dimethylcarbonate or diethylcarbonate further enhances the sustainability of this method. researchgate.net Phosphomolybdic acid (H3PMo12O40) has also been found to be an efficient catalyst for the Prins cyclization of homoallylic alcohols with aldehydes in water at room temperature, affording tetrahydropyran-4-ol derivatives with high yields and all-cis selectivity. tandfonline.comorganic-chemistry.orgorganic-chemistry.org This aqueous system highlights the water-tolerant nature of some HPAs and their potential for environmentally friendly processes. tandfonline.com

Solvent Effects and Green Chemistry Approaches in Prins Cyclization

The choice of solvent can significantly influence the outcome of the Prins cyclization. While chlorinated solvents like 1,2-dichloroethane have been traditionally used, there is a growing emphasis on developing greener and more sustainable alternatives. umich.eduarkat-usa.org

Water has been successfully employed as a solvent for the Prins cyclization, particularly when using water-tolerant catalysts like phosphomolybdic acid. tandfonline.comorganic-chemistry.orgorganic-chemistry.org The use of water as both a solvent and a nucleophile can lead to high yields and selectivities, minimizing the need for organic solvents and simplifying work-up procedures. organic-chemistry.org Furthermore, solvent-free conditions have been developed, for instance, using Amberlyst-15 as a catalyst, which represents a significant step towards environmentally benign synthesis. researchgate.netresearchgate.net The use of "green" solvents such as dimethylcarbonate and diethylcarbonate in combination with supported heteropoly acid catalysts also contributes to the development of more sustainable protocols for the synthesis of tetrahydropyran-4-ols. researchgate.net Trimethylsilyl halides have also been used to promote the Prins cyclization under solvent- and metal-free conditions, yielding 4-halo-tetrahydropyrans. rsc.org

Kinetic and Mechanistic Studies of Prins Cyclization for Tetrahydropyran-4-ols

The mechanism of the Prins cyclization is generally understood to proceed through an electrophilic addition of a protonated aldehyde or ketone to an alkene, forming an oxocarbenium ion intermediate. wikipedia.org This intermediate then undergoes cyclization. wikipedia.org The stereochemical outcome of the reaction is often controlled by the stability of the chair-like transition state, which leads to the preferential formation of specific diastereomers. nih.gov

Kinetic studies have provided insights into the reaction pathway. For example, in the synthesis of a tetrahydropyran derivative used in perfumery, an increase in the initial reaction rate was observed with more acidic clay catalysts, suggesting that the reaction can occur within the pores of these materials. researchgate.net The generally accepted mechanism for the formation of 4-hydroxytetrahydropyrans involves the initial formation of a hemiacetal from the homoallylic alcohol and the aldehyde. researchgate.net This hemiacetal then cyclizes to form the tetrahydropyranol. researchgate.net However, side reactions such as racemization due to a competing oxonia-Cope rearrangement can occur, which presents a challenge in stereoselective synthesis. nih.govbeilstein-journals.org The mechanism can be influenced by the choice of catalyst and reaction conditions, with evidence for both Brønsted and Lewis acid catalysis pathways. researchgate.net

Stereoselective Prins Cyclization for this compound Stereoisomers

The control of stereochemistry is a critical aspect of the synthesis of this compound, as different stereoisomers can exhibit distinct biological activities or properties. Stereoselective Prins cyclizations aim to produce a single or a highly enriched stereoisomer.

The diastereoselectivity of the Prins cyclization is often high, favoring the formation of the all-cis isomer, especially when the reaction proceeds through a chair-like transition state with equatorial substituents. tandfonline.comorganic-chemistry.org For example, the phosphomolybdic acid-catalyzed Prins cyclization in water yields tetrahydropyran-4-ol derivatives with all-cis selectivity. tandfonline.comorganic-chemistry.orgorganic-chemistry.org The use of specific Lewis acids can also influence the stereochemical outcome. Willis and coworkers demonstrated that the Prins reaction of aryl-substituted homoallylic alcohols with propanal in the presence of a Lewis acid resulted in a single diastereomer of the corresponding tetrahydropyran. nih.govbeilstein-journals.org Biocatalytic methods have also been employed to prepare enantiomerically enriched stereoisomers of related compounds like 4-methyl-2-phenyl-tetrahydro-2H-pyran. researchgate.net

Alternative Cyclization and Ring-Forming Reactions for Tetrahydropyran-4-ol Skeletons

While the Prins cyclization is a dominant strategy, other methods exist for constructing the tetrahydropyran-4-ol framework.

Oxa-[4+2] Cycloaddition Strategies

Oxa-[4+2] cycloaddition, also known as the hetero-Diels-Alder reaction, provides an alternative route to tetrahydropyran derivatives. beilstein-journals.org This reaction involves the cycloaddition of a diene with a dienophile, where one of the components contains an oxygen atom. While less commonly reported specifically for this compound, the principles of this strategy are applicable to the synthesis of the core tetrahydropyran ring. A [3+2+1] synthetic strategy has been developed for substituted tetrahydropyran-4-ones, which involves a [3+2]-cycloaddition of α,β-unsaturated nitrile oxides and alkenes, followed by an oxa-Michael cyclization. nih.gov

Functional Group Interconversions and Derivatization from this compound

The 4-hydroxyl group of this compound serves as a versatile handle for a variety of functional group interconversions and derivatizations, enabling the synthesis of a diverse range of analogues. These transformations are crucial for exploring the structure-activity relationships of this class of compounds.

One of the most common derivatizations is esterification of the hydroxyl group. This can be readily achieved by reacting the alcohol with an acid anhydride (B1165640) or an acyl halide in the presence of a suitable base or catalyst. google.com For example, treatment with acetic anhydride would yield the corresponding acetate (B1210297) ester. This method is widely applicable for the preparation of a variety of ester derivatives. google.com

The secondary alcohol can also undergo oxidation to the corresponding ketone, 2-phenyltetrahydro-2H-pyran-4-one. This transformation can be accomplished using a range of oxidizing agents commonly employed in organic synthesis.

Another important functional group interconversion is the conversion of the alcohol to a halide . For instance, treatment with a suitable halogenating agent can replace the hydroxyl group with a chlorine atom to produce 2-phenyl-4-chlorotetrahydropyran. Such halo-derivatives are valuable intermediates for further nucleophilic substitution reactions. The Prins reaction itself, when carried out with certain Lewis acids like niobium(V) chloride, can directly afford 4-chlorotetrahydropyran derivatives. organic-chemistry.org

Furthermore, the hydroxyl group can be converted into an ether linkage through Williamson ether synthesis or other etherification protocols. For example, deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide would yield the corresponding 4-alkoxy-2-phenyltetrahydro-2H-pyran.

| Transformation | Reagent Class | Product Functional Group | Reference |

|---|---|---|---|

| Esterification | Acid Anhydrides, Acyl Halides | Ester | google.com |

| Oxidation | Oxidizing Agents (e.g., PCC, Swern) | Ketone | - |

| Halogenation | Halogenating Agents (e.g., SOCl₂, PBr₃) | Halide (e.g., Chloro, Bromo) | organic-chemistry.org |

| Etherification | Alkyl Halides (with base) | Ether | - |

These derivatization strategies highlight the synthetic utility of this compound as a scaffold for the generation of diverse chemical entities.

Stereochemical Investigations of 2 Phenyltetrahydro 2h Pyran 4 Ol

Diastereoisomerism and Enantiomerism in 2-Phenyltetrahydro-2H-pyran-4-OL Systems

The structure of this compound contains two stereocenters, at the C2 and C4 positions. This gives rise to the possibility of four stereoisomers, consisting of two pairs of enantiomers. These diastereomeric pairs are designated as (2R,4S) and (2S,4R), and (2R,4R) and (2S,4S).

The relative orientation of the phenyl group at C2 and the hydroxyl group at C4 determines whether the diastereomer is cis or trans. In the cis configuration, both substituents are on the same side of the pyran ring (either both axial or both equatorial in a given chair conformation). In the trans configuration, the substituents are on opposite sides of the ring (one axial and one equatorial).

The specific enantiomer (2R,4S)-2-phenyl-3,4-dihydro-2H-pyran-4-ol has been cataloged, indicating the importance of defining the absolute configuration at each chiral center. nih.gov The synthesis of all four enantiomerically enriched isomers of the related compound Doremox®, which is 4-methyl-2-phenyl-tetrahydro-2H-pyran, has been achieved through biocatalyzed routes, highlighting the ability to selectively prepare specific stereoisomers. researchgate.net

Table 1: Possible Stereoisomers of this compound

| Stereoisomer | Absolute Configuration at C2 | Absolute Configuration at C4 | Relationship |

| 1 | R | S | Enantiomer of 2 |

| 2 | S | R | Enantiomer of 1 |

| 3 | R | R | Enantiomer of 4 |

| 4 | S | S | Enantiomer of 3 |

Conformational Analysis of this compound and its Analogues

The tetrahydropyran (B127337) ring in this compound typically adopts a chair conformation to minimize steric strain. The substituents on the ring can occupy either axial or equatorial positions. The preferred conformation is the one that minimizes unfavorable steric interactions, particularly 1,3-diaxial interactions.

For the trans isomers, the conformation where both the C2-phenyl group and the C4-hydroxyl group are in equatorial positions is generally the most stable. This arrangement avoids the significant steric strain that would arise from having the bulky phenyl group in an axial position.

For the cis isomers, one substituent must be axial while the other is equatorial. The equilibrium between the two possible chair conformations will depend on the relative steric demands of the phenyl and hydroxyl groups.

Studies on halogenated pyran analogues of D-talose have shown a preference for a 4C1-like conformation, even in the presence of 1,3-diaxial repulsion between substituents. beilstein-journals.org These studies also revealed that repulsion between axial substituents can lead to deviations in the intra-annular torsion angles, with the deviation increasing with the size of the substituent. beilstein-journals.org While not directly studying this compound, this research provides valuable insight into the conformational behavior of substituted pyran rings.

Stereocontrol Strategies in the Synthesis of this compound Derivatives

Achieving stereocontrol in the synthesis of substituted tetrahydropyrans is a significant challenge in organic chemistry. Various strategies have been developed to selectively produce specific diastereomers and enantiomers.

Biocatalysis has proven to be a powerful tool for the stereoselective synthesis of tetrahydropyran derivatives. For instance, the use of baker's yeast for the reduction of unsaturated precursors has been shown to be both enantiospecific and highly diastereoselective in the synthesis of the stereoisomers of 4-methyl-2-phenyl-tetrahydro-2H-pyran. researchgate.net Lipase-mediated kinetic resolution of diol precursors is another effective biocatalytic method. researchgate.net

Multicomponent reactions, often employing green and reusable catalysts, have also emerged as an efficient strategy for the synthesis of pyran derivatives. nih.gov These one-pot syntheses can offer excellent yields and mild reaction conditions. nih.gov For example, a palladium-catalyzed three-component coupling of allenyl esters, boronic acids, and aldehydes has been demonstrated to produce α,β-unsaturated δ-lactones with excellent chemo-, regio-, and diastereoselectivity. researchgate.net

Domino reactions provide another elegant approach to constructing the tetrahydropyran ring with stereocontrol. A metal-free domino strategy involving a sequential propargyl Claisen rearrangement, researchgate.netbeilstein-journals.org-H shift, and oxa-6π-electrocyclization has been used to synthesize stable monocyclic 2H-pyrans from tertiary propargyl vinyl ethers. csic.es

Table 2: Examples of Stereocontrol Strategies for Tetrahydropyran Synthesis

| Strategy | Key Features | Example Application |

| Biocatalytic Reduction | Enantiospecific and diastereoselective reduction of precursors. | Synthesis of enantiomerically enriched isomers of 4-methyl-2-phenyl-tetrahydro-2H-pyran using baker's yeast. researchgate.net |

| Lipase-Mediated Resolution | Kinetic resolution of racemic diol precursors. | Preparation of enantiomerically enriched stereoisomers of Doremox®. researchgate.net |

| Multicomponent Reactions | One-pot synthesis with high efficiency and stereoselectivity. | Palladium-catalyzed synthesis of α,β-unsaturated δ-lactones. researchgate.net |

| Domino Reactions | Sequential reactions to form complex structures with stereocontrol. | Metal-free synthesis of 2H-pyrans from propargyl vinyl ethers. csic.es |

Spectroscopic and Structural Elucidation Methodologies in 2 Phenyltetrahydro 2h Pyran 4 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the stereochemical analysis of 2-phenyltetrahydro-2H-pyran-4-ol. Both ¹H and ¹³C NMR are instrumental in determining the relative stereochemistry of substituents on the tetrahydropyran (B127337) ring. acs.orgmdpi.comnih.gov

Key aspects of NMR analysis include:

Chemical Shifts: The electronic environment of each proton and carbon atom influences its chemical shift. The positions of the phenyl and hydroxyl groups significantly affect the resonance of nearby nuclei. For instance, the chemical shift of the proton at C2 is a key indicator of the phenyl group's orientation (axial vs. equatorial).

Coupling Constants (J-values): The magnitude of the coupling constants between adjacent protons provides valuable information about their dihedral angles, which in turn helps to deduce the conformation of the tetrahydropyran ring. libretexts.org Large coupling constants (typically 8-10 Hz) between vicinal protons often suggest a trans-diaxial relationship, while smaller values are indicative of axial-equatorial or equatorial-equatorial arrangements.

Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY, reveal through-space interactions between protons. wikipedia.org This is particularly useful for establishing the relative stereochemistry of substituents. For example, an NOE between the proton at C2 and a proton at C4 can confirm their cis or trans relationship.

The conformational preference of the phenyl group, whether axial or equatorial, is a central question addressed by NMR. researchgate.net In many substituted cyclohexanes, a bulky group like phenyl prefers the equatorial position to minimize steric strain. libretexts.org However, in the tetrahydropyran ring, the anomeric effect can influence this preference. acs.org Low-temperature NMR studies can help to "freeze out" different conformers and determine their relative populations. acs.org

Table 1: Representative ¹H NMR Data for Substituted Tetrahydropyrans

| Compound | Proton | Chemical Shift (ppm) | Coupling Constant (Hz) |

| 3,5,5-Trimethyl-2-phenyl-tetrahydropyran | H-2 | 3.32 (d) | J = 11.7 |

| 2-(Phenylthio)tetrahydro-2H-pyran | H-2 | 5.21 (t) | J = 5.2 |

| Tetrahydro-2H-pyran-2-yl benzoate | H-2 | 6.25 (m) | - |

Data sourced from various studies on substituted tetrahydropyrans. mdpi.comrsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. acs.org The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

For this compound, the IR spectrum is characterized by the following significant absorptions:

O-H Stretch: A broad and strong absorption band typically in the region of 3600-3200 cm⁻¹ indicates the presence of the hydroxyl group. The broadness is due to hydrogen bonding.

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the phenyl group.

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ correspond to the C-H stretching vibrations of the saturated tetrahydropyran ring.

C-O Stretch: A strong absorption in the range of 1150-1050 cm⁻¹ is indicative of the C-O stretching vibrations of the ether linkage in the tetrahydropyran ring and the alcohol.

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the phenyl ring.

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Hydroxyl (-OH) | Stretching | 3600 - 3200 (broad) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Ether (C-O-C) | Stretching | 1150 - 1050 |

| Aromatic C=C | Stretching | 1600 - 1450 |

This table provides a general guide to IR absorptions for the functional groups present in the target molecule.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. acs.org High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron ionization (EI) is a common technique that leads to characteristic fragmentation of the molecule. For this compound, expected fragmentation pathways include:

Loss of Water: Dehydration of the alcohol to form a cation at m/z corresponding to the loss of 18 Da.

Loss of the Phenyl Group: Cleavage of the bond between the tetrahydropyran ring and the phenyl group, resulting in a fragment corresponding to the phenyl cation (m/z 77) or the remaining tetrahydropyran ring.

Ring Cleavage: Fragmentation of the tetrahydropyran ring itself can lead to a variety of smaller charged species.

Analysis of these fragmentation patterns can help to confirm the connectivity of the atoms within the molecule.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides the most definitive method for determining the absolute stereochemistry and solid-state conformation of a molecule, provided that a suitable single crystal can be obtained. acs.org This technique involves diffracting X-rays off a crystal and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density of the molecule.

For this compound, a successful X-ray crystallographic analysis would unambiguously establish:

The relative and absolute stereochemistry at all chiral centers.

The precise bond lengths and angles.

The conformation of the tetrahydropyran ring (e.g., chair, boat, or twist-boat) in the solid state.

The orientation of the phenyl and hydroxyl substituents (axial or equatorial).

Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

While incredibly powerful, the primary limitation of this technique is the requirement for a high-quality single crystal, which can sometimes be challenging to grow.

Advanced Spectroscopic Techniques for Complex Analogues

For more complex analogues of this compound, or when the standard one-dimensional NMR spectra are too crowded or ambiguous, advanced spectroscopic techniques are employed. numberanalytics.comspectroscopyonline.com

Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for elucidating complex structures. wikipedia.orglibretexts.orgnih.gov

COSY spectra reveal proton-proton coupling relationships, helping to trace out the spin systems within the molecule. libretexts.org

HSQC correlates directly bonded proton and carbon atoms. wikipedia.org

HMBC shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton and assigning quaternary carbons.

Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are used to study chiral molecules. nih.gov These methods measure the differential absorption of left and right circularly polarized light and can provide information about the absolute configuration and solution-state conformation of chiral analogues of this compound. nih.gov

These advanced techniques, often combined with computational modeling, provide a powerful arsenal (B13267) for the detailed structural characterization of this compound and its derivatives. researchgate.net

Biological Activity and Medicinal Chemistry Research of 2 Phenyltetrahydro 2h Pyran 4 Ol and Its Analogues

Antimicrobial Activity Studies

The antimicrobial potential of tetrahydropyran (B127337) derivatives is an active area of investigation, with studies exploring their efficacy against a range of pathogenic bacteria and fungi.

Antifungal Activity

Similar to antibacterial studies, the antifungal activity of tetrahydropyran derivatives has been explored. In the case of chalcone (B49325) derivatives, the presence of a tetrahydropyranyl moiety was found to impair the antifungal effects against Candida albicans. scielo.org.co However, other pyran derivatives have demonstrated notable antifungal activity. nih.govmdpi.com For example, essential oils containing various pyran and other heterocyclic compounds have shown inhibitory effects against different fungal strains. mdpi.commdpi.com The structural features of the pyran ring and its substituents play a significant role in determining the antifungal spectrum and potency. The evaluation of 2-Phenyltetrahydro-2H-pyran-4-OL against various fungal pathogens would be a valuable area for future research to ascertain its specific antifungal profile.

Antioxidant Activity Evaluation

The capacity of chemical compounds to counteract oxidative stress is a key area of interest in the development of new therapeutic agents. The antioxidant potential of pyran derivatives has been assessed using various in vitro assays.

DPPH Scavenging Assay and Other Radical Scavenging Methods

| Compound/Extract | Assay | Result | Reference |

| Diketopiperazine and 2H-pyran-2-one derivatives | DPPH | Moderate scavenging activity (EC50 values ranging from 8.73 to 176.39μM for reducing ability) | nih.gov |

| Pyrazole derivatives | DPPH | Potent antioxidant activity | researchgate.net |

| Benzimidazole derivatives | DPPH | IC50 values of 773 and 800 µM for some derivatives | researchgate.net |

Oxidative Stress Mitigation Research

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in various diseases. Antioxidants can mitigate oxidative stress by neutralizing ROS. While direct research on the oxidative stress mitigation by this compound is limited, the antioxidant activities observed in its analogues suggest a potential role in combating oxidative damage. The flavonoid quercetin, which contains a pyran ring, is known for its high antioxidant capabilities and ability to scavenge ROS. nih.gov Further studies are needed to explore the specific effects of this compound on cellular models of oxidative stress.

Cytotoxic and Anticancer Activity Research

The evaluation of the cytotoxic and anticancer potential of novel compounds is a cornerstone of cancer research. Various pyran derivatives have been synthesized and evaluated for their activity against different cancer cell lines.

Research has shown that certain pyran derivatives exhibit antiproliferative activity. For instance, functionalized alkyl chlorodihydropyran derivatives have demonstrated enhanced cytotoxicity against human solid tumor cell lines, including ovarian, non-small cell lung, and colon cancer cells, when compared to their parent compounds. nih.gov Furthermore, 5-oxo-dihydropyranopyran derivatives have been identified as anti-proliferative agents, with some derivatives showing potent activity against SW-480 and MCF-7 human cancer cell lines. nih.gov The anticancer activity of some pyran-containing compounds has been linked to the inhibition of critical cellular targets like cyclin-dependent kinase-2 (CDK2). nih.gov

While specific cytotoxic data for this compound is not extensively reported, the promising results from its analogues warrant further investigation into its potential as an anticancer agent. The structural modifications on the pyran ring and the phenyl substituent could significantly influence its cytotoxic profile and selectivity towards cancer cells.

| Compound Class/Derivative | Cancer Cell Line(s) | Activity | Reference |

| Alkyl chlorodihydropyran derivatives | A2780 (ovarian), SW1573 (lung), WiDr (colon) | Enhanced cytotoxicity | nih.gov |

| 5-Oxo-dihydropyranopyran derivatives (4g, 4i, 4j) | SW-480 (colon), MCF-7 (breast) | Potent anti-proliferative activity | nih.gov |

| Tetrandrine and fangchinoline (B191232) derivatives | H460, H520, HeLa, HepG-2, MCF-7, SW480 | Cytotoxic effects | nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivatives | A549 (lung), PC3 (prostate), SW480 (colon), MCF-7 (breast) | Strong cytotoxic activity (IC50 values in µM range) | nih.gov |

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., HL-60, MCF-7, HCT-116)

Analogues of this compound have demonstrated notable cytotoxic activity against a range of human cancer cell lines. Research into dihydropyrano[4,3-b]pyran derivatives, which contain a related pyran core, has provided insight into the potential of this structural class. For instance, a series of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate analogues were evaluated for their anti-proliferative effects against the MCF-7 breast cancer cell line and the SW-480 colon cancer cell line. nih.gov

Several compounds within this series exhibited significant cytotoxicity, with IC₅₀ values in the micromolar range. Notably, the substitution pattern on the C4-phenyl ring was found to play a crucial role in determining the cytotoxic potency. nih.gov For example, derivatives with a 4-nitro (4g), 4-chloro (4i), and 3,4,5-trimethoxy (4j) substitution on the phenyl ring were among the most active compounds against both cell lines. nih.gov Specifically, compound 4j was the most potent against MCF-7 cells with an IC₅₀ of 26.6 µM, while compound 4i was highly active against the same cell line with an IC₅₀ of 34.2 µM. nih.gov

Similarly, other heterocyclic systems incorporating a pyran motif have been investigated. A study on pyrazole-based quinazoline (B50416) and tetrazinethione derivatives showed inhibitory activity against MCF-7 and HCT-116 (colon cancer) cell lines. researchgate.net While not direct analogues, these findings support the exploration of heterocyclic compounds in cancer therapy. In another study, certain thiazole (B1198619) derivatives, CP1 and CP2, were tested against HCT-116 and MCF-7 cells, showing IC₅₀ values of 4.7 µg/ml and 4.8 µg/ml for CP1, respectively. ekb.eg

Table 1: In Vitro Cytotoxicity of Selected Pyran Analogues

| Compound | C4-Phenyl Substitution | Cell Line | IC₅₀ (µM) nih.gov |

|---|---|---|---|

| 4g | 4-NO₂ | SW-480 | 34.6 |

| MCF-7 | 42.6 | ||

| 4i | 4-Cl | SW-480 | 35.9 |

| MCF-7 | 34.2 | ||

| 4j | 3,4,5-(OCH₃)₃ | SW-480 | 38.6 |

| MCF-7 | 26.6 |

Apoptosis Induction and Cell Cycle Arrest Studies

The cytotoxic effects of pyran-based compounds are often linked to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle. Research on 4H-pyran derivatives has shown that promising cytotoxic candidates can induce apoptosis in HCT-116 cells through the activation of the caspase-3 gene. nih.gov

Similarly, other studies have reported that chalcone derivatives can induce G2/M phase cell cycle arrest in breast cancer cells, highlighting that the precise effect on the cell cycle can vary depending on the specific chemical structure and the cancer cell type. researchgate.net

Topoisomerase Inhibition Research

Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for anticancer drugs. capes.gov.br The tetrahydropyran scaffold has been identified as a viable framework for the development of topoisomerase inhibitors. Research has shown that compounds incorporating a tetrahydropyran ring linked to a bicyclic aromatic moiety can act as potent dual inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov While these are bacterial enzymes, this finding establishes the principle that the tetrahydropyran scaffold can effectively interact with the active sites of topoisomerase enzymes. nih.govnih.gov

In the context of cancer therapy, the inhibition of human topoisomerases I and II is of primary interest. Although specific studies on this compound as a topoisomerase inhibitor are limited, research on related heterocyclic structures is informative. For instance, various pyran-containing natural products and their derivatives have been investigated for this activity. The development of novel bacterial topoisomerase inhibitors (NBTIs) has included derivatives with tetrahydropyran linkers, demonstrating their role in potent enzyme inhibition. nih.gov The structural features of these inhibitors, including the nature of the linker and the aromatic moieties, are critical for their activity against topoisomerase IV. nih.gov This foundational research suggests that appropriately substituted this compound analogues are promising candidates for evaluation as human topoisomerase inhibitors.

Structure-Activity Relationships in Cytotoxic Tetrahydropyran-4-ols

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of a chemical scaffold. For cytotoxic compounds based on the pyran ring, several key structural features have been identified that influence their activity.

In the case of dihydropyrano[4,3-b]pyran derivatives, the nature and position of substituents on the C4-phenyl ring are determinant factors for cytotoxicity. nih.gov As noted previously, electron-withdrawing groups (e.g., 4-NO₂, 4-Cl) and electron-donating methoxy (B1213986) groups (e.g., 3,4,5-trimethoxy) can confer potent anti-proliferative activity. nih.gov This suggests that electronic and steric properties of the phenyl substituent are key to the interaction with the biological target.

Broader studies on related heterocyclic compounds reinforce the importance of specific structural motifs. In glycosylated 2-phenyl-indoles, which share the 2-phenyl-heterocycle feature, the linker between the sugar moiety and the aromatic core, as well as substituents on the carbohydrate, significantly impact DNA binding and cytotoxicity. nih.gov For other classes of enzyme inhibitors, such as those targeting HIV protease, tethering various functional groups to a phenyl ring on a 4-hydroxy-pyran-2-one core was shown to enhance binding affinity with the enzyme. nih.gov These studies collectively indicate that systematic modification of the phenyl ring and other positions on the tetrahydropyran-4-ol scaffold is a viable strategy for discovering analogues with improved potency and selectivity.

Other Reported Biological Activities (e.g., Anti-HBV, Enzyme Inhibition)

Beyond anticancer research, the tetrahydropyran scaffold and its analogues have been explored for other therapeutic applications. One notable area is the development of antiviral agents, particularly against the Hepatitis B Virus (HBV).

Derivatives containing a tetrahydropyran-like core have shown promise as HBV inhibitors. For example, the discovery of tetrahydropyrrolo[1,2-c]pyrimidines as a novel class of HBV capsid assembly inhibitors demonstrates the utility of this scaffold in antiviral drug design. nih.gov One lead compound from this class, 28a , exhibited a potent IC₅₀ value of 10 nM in HepG2.2.15 cells and significantly reduced HBV DNA in both plasma and liver in a mouse model. nih.gov Natural products containing pyran rings have also been identified as having anti-HBV activity. nih.gov These compounds can act through various mechanisms, including the inhibition of HBsAg and HBeAg secretion and the suppression of HBV-DNA replication. nih.govfrontiersin.orgmdpi.commdpi.com

The pyran scaffold is also present in inhibitors of other enzymes. For instance, 4-hydroxy-pyran-2-one derivatives have been developed as nonpeptidic inhibitors of the HIV protease. nih.gov SAR studies on this class of compounds revealed that tethering different groups to the phenyl ring could enhance binding affinity with the enzyme's active site. nih.gov

Pharmacological Relevance and Therapeutic Potential of this compound Scaffolds

The this compound scaffold represents a versatile and pharmacologically relevant framework for drug discovery. The research reviewed herein highlights its potential, particularly in the development of new anticancer agents. The demonstrated in vitro cytotoxicity against clinically relevant cancer cell lines like MCF-7 and HCT-116 provides a strong foundation for further investigation. nih.gov

The mechanisms of action, including the induction of apoptosis and cell cycle arrest, are hallmarks of effective anticancer drugs. nih.govresearchgate.net The potential for these compounds to also function as topoisomerase inhibitors further broadens their therapeutic possibilities, as topoisomerases remain a key target in oncology. nih.gov

Moreover, the adaptability of the scaffold, which allows for systematic modifications to explore structure-activity relationships, is a significant advantage for medicinal chemists. nih.govnih.gov The ability to fine-tune the biological activity by altering substituents on the phenyl ring and the pyran core can lead to the identification of candidates with improved potency and selectivity. The reported anti-HBV and other enzyme inhibitory activities suggest that the therapeutic applications of this scaffold may extend beyond oncology. nih.govnih.gov

Computational Chemistry and Mechanistic Elucidation for 2 Phenyltetrahydro 2h Pyran 4 Ol

Computational chemistry serves as a powerful tool in modern chemical research, providing deep insights into molecular structures, properties, and reaction dynamics. For a molecule such as 2-Phenyltetrahydro-2H-pyran-4-OL, these in silico techniques are invaluable for elucidating its behavior at the atomic level. This section explores the application of various computational methods to understand the reaction mechanisms, conformational preferences, biological activities, and stereochemistry of this specific tetrahydropyran (B127337) derivative.

Catalysis and Reaction Engineering in 2 Phenyltetrahydro 2h Pyran 4 Ol Synthesis and Transformations

Design and Characterization of Heterogeneous Catalysts

Heterogeneous catalysts play a pivotal role in the synthesis of 2-Phenyltetrahydro-2H-pyran-4-OL, primarily through the Prins cyclization reaction. researchgate.netresearchgate.net The design and characterization of these solid catalysts are crucial for maximizing their activity, selectivity, and reusability.

Catalyst Preparation Methods (e.g., Impregnation, Sol-Gel)

The performance of a heterogeneous catalyst is intrinsically linked to its preparation method. Two common techniques employed in the synthesis of catalysts for this compound production are impregnation and the sol-gel method.

Impregnation is a widely used method where a porous support material is treated with a solution containing the precursor of the active catalytic species. nih.gov For instance, silica (B1680970) can be impregnated with a solution of a metal salt, followed by drying and calcination to disperse the active metal oxide on the support surface. Iron chloride-modified silica catalysts, prepared by both wet impregnation and solvent-free impregnation, have shown activity in the Prins cyclization for producing related tetrahydropyranols. researchgate.net

The Sol-Gel method offers a route to catalysts with high purity, homogeneity, and controlled textural properties. nih.gov This technique involves the transition of a system of colloidal particles (sol) into a continuous solid network (gel). For example, silica-supported MoO₃ catalysts prepared via the sol-gel method have demonstrated higher yields in the Prins cyclization compared to those prepared by impregnation. researchgate.net Similarly, nano-sized silica-supported FeCl₃ and MCM-41, a mesoporous silica material, have been synthesized using sol-gel approaches to create efficient catalysts for related reactions. researchgate.netresearchgate.net

Characterization Techniques (e.g., XRD, XRF, BET, TPD, TPR, UV-Vis, SEM, TEM)

A comprehensive understanding of the physicochemical properties of a heterogeneous catalyst is essential for correlating its structure with its catalytic performance. A suite of characterization techniques is employed for this purpose:

X-ray Diffraction (XRD): This technique is used to identify the crystalline phases present in the catalyst and to determine the crystallite size of the active components. researchgate.netresearchgate.net

X-ray Fluorescence (XRF): XRF is a non-destructive analytical technique used to determine the elemental composition of the catalyst.

Brunauer-Emmett-Teller (BET) Analysis: BET analysis is used to measure the specific surface area of the catalyst, a crucial factor influencing the number of accessible active sites. researchgate.net

Temperature-Programmed Desorption (TPD): TPD is employed to characterize the acidity or basicity of a catalyst by monitoring the desorption of a probe molecule (like ammonia (B1221849) for acidity) as the temperature is increased.

Temperature-Programmed Reduction (TPR): TPR is used to study the reducibility of the metal oxide species in the catalyst, providing information about the metal-support interaction. researchgate.net

UV-Visible Spectroscopy (UV-Vis): UV-Vis spectroscopy can provide information about the coordination and electronic state of the active metal species within the catalyst.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques provide detailed information about the morphology, particle size, and dispersion of the active catalytic species on the support. nih.govresearchgate.net

Through the application of these techniques, researchers can gain insights into the structural and electronic properties of the catalysts, which in turn dictate their catalytic behavior.

Catalyst Acidity and Pore Structure Influence on Reactivity

The acidity and pore structure of heterogeneous catalysts are critical determinants of their reactivity and selectivity in the synthesis of this compound.

Catalyst Acidity: The Prins cyclization is an acid-catalyzed reaction. researchgate.netgoogle.com Therefore, the number, strength, and type (Brønsted or Lewis) of acid sites on the catalyst surface significantly impact the reaction rate and product distribution. For instance, the use of solid acid catalysts like Amberlyst-15, a sulfonic acid ion-exchange resin, and montmorillonite (B579905) clays (B1170129) (KSF and K10) has been reported for the synthesis of related pyran derivatives. google.com The acidity of these materials facilitates the key steps in the cyclization mechanism. However, excessively strong acidity can lead to undesired side reactions and dehydration of the product. Research on iron-modified silica catalysts has shown that very low acidity may only lead to the formation of intermediate products, highlighting the need for optimized acidity. researchgate.net The formation of coordinatively unsaturated aluminum (AlV) species in catalysts synthesized via the one-step sol-gel method has been linked to an increase in acidity and, consequently, enhanced catalytic activity. researchgate.net

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Achieving high selectivity and yield in the synthesis of this compound necessitates careful optimization of various reaction parameters.

Temperature and Pressure Effects

Temperature is a critical parameter that can significantly influence both the rate of reaction and the selectivity towards the desired product. Generally, increasing the temperature increases the reaction rate. However, for the synthesis of this compound and related compounds, higher temperatures can also promote side reactions, such as dehydration. google.com The optimal temperature is therefore a balance between achieving a reasonable reaction rate and minimizing the formation of byproducts. For instance, in the synthesis of a related pyran derivative, reactions have been carried out at temperatures ranging from 80°C to reflux. google.com The choice of catalyst also dictates the optimal temperature range.

While the effect of pressure is less commonly reported for this specific synthesis, it can be a relevant parameter in certain catalytic systems, particularly those involving gaseous reactants or where the reaction volume changes significantly.

Solvent Selection and Solvent-Free Reactions

In some reported procedures for synthesizing related pyranols, solvents such as toluene, xylene, and cyclohexane (B81311) have been employed. google.com Acetonitrile has also been identified as a "greener" alternative that can provide a good balance between conversion and selectivity in related oxidative coupling reactions. scielo.brchemrxiv.org

There is a growing interest in developing solvent-free reaction conditions to create more environmentally benign and economically viable processes. researchgate.net Solvent-free Prins cyclization reactions catalyzed by solid acids like Amberlyst-15 have been shown to be effective, offering the advantages of simplified work-up procedures and catalyst recycling. researchgate.net The use of water as a solvent has also been explored, with studies showing that the addition of water to the reaction mixture can positively influence the selectivity for the desired tetrahydropyranol product. researchgate.net

Table 1: Catalyst and Reaction Condition Effects on Pyran Synthesis

| Catalyst | Preparation Method | Key Characterization Findings | Optimized Temperature | Solvent | Key Findings on Selectivity and Yield | Reference |

| Amberlyst-15 | Commercial | Sulfonic acid functional groups | Not specified | Solvent-free | Efficient for Prins cyclization, reusable. researchgate.net | researchgate.net |

| MoO₃/Silica | Sol-Gel vs. Impregnation | Sol-gel provided higher yield. | Not specified | Not specified | Sol-gel method resulted in a 51% yield of the desired product. researchgate.net | researchgate.net |

| Iron Halides | Not applicable | Lewis acidic nature | Not specified | Not specified | Provides direct access to dihydropyrans with complete diastereoselectivity. nih.govacs.org | nih.govacs.org |

| Confined Imino-imidophosphates | Multi-step synthesis | Chiral, confined environment | Room Temperature | Cyclohexane | Good yields and excellent enantioselectivities for 1,3-dioxanes. acs.orgorganic-chemistry.org | acs.orgorganic-chemistry.org |

| Montmorillonite K10 | Commercial | Acidic clay | 80°C to reflux | Toluene | Effective for the synthesis of 2-(1-ethyl-propyl)-4-methyl-tetrahydro-pyran-4-ol. google.com | google.com |

| FeCl₃@SiO₂ | Sol-gel approach | Nano-sized silica support | Reflux | Ethanol/Water | High yields for related 1,2,4-triazines. researchgate.net | researchgate.net |

Mechanism of Catalytic Action in Tetrahydropyran-4-ol Formation

The formation of this compound from a homoallylic alcohol (e.g., 4-phenyl-3-buten-1-ol) and an aldehyde (e.g., formaldehyde) is classically achieved through the Prins cyclization, an acid-catalyzed process. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for constructing the tetrahydropyran (B127337) ring via the formation of both a carbon-carbon and a carbon-oxygen bond. thieme-connect.de

The catalytic mechanism can be described in the following key steps:

Activation of the Carbonyl Group : The reaction is initiated by the activation of the aldehyde by a Brønsted or Lewis acid catalyst. The acid protonates the carbonyl oxygen (or coordinates to it, in the case of a Lewis acid), significantly increasing the electrophilicity of the carbonyl carbon. This generates a highly reactive oxonium ion intermediate. wikipedia.orgacs.org

Electrophilic Addition and Carbocation Formation : The activated aldehyde undergoes an electrophilic attack by the alkene moiety of the homoallylic alcohol. This addition forms a new carbon-carbon bond and results in a key γ-hydroxycarbenium ion intermediate. The stability of this carbocation is crucial for the reaction's success. wikipedia.orgacs.org

Intramolecular Cyclization (Oxa-cyclization) : The hydroxyl group of the γ-hydroxycarbenium ion intermediate then acts as an internal nucleophile, attacking the carbocation center. This intramolecular ring-closure step forms the six-membered tetrahydropyran ring. This cyclization typically proceeds through a chair-like transition state, which dictates the stereochemistry of the final product. nih.gov

Nucleophilic Quenching : The resulting protonated cyclic ether (an oxonium ion) is then quenched by a nucleophile present in the reaction medium. In the synthesis of this compound, water acts as the nucleophile, attacking the C-4 position to yield the final 4-hydroxy product after deprotonation. wikipedia.org

Advanced Applications and Future Research Directions

2-Phenyltetrahydro-2H-pyran-4-OL as a Synthetic Intermediate for Complex Molecules

The this compound framework serves as a crucial starting point for the synthesis of a variety of more complex molecules. The strategic placement of the phenyl group and the hydroxyl functionality allows for a range of chemical transformations, making it a valuable chiral building block. The tetrahydropyran (B127337) (THP) ring is a structural motif present in numerous natural products, and synthetic routes to these complex structures often rely on key intermediates like this compound. mdpi.com

The synthesis of substituted tetrahydropyrones, which can be further reduced to the corresponding tetrahydropyranols, highlights the utility of these structures. For instance, a diversity-oriented synthesis approach has been used to create a library of substituted tetrahydropyrones through oxidative carbon-hydrogen bond activation. mdpi.com These can then be stereoselectively reduced to either the syn- or anti-tetrahydropyranols, demonstrating the ability to introduce stereochemical diversity into the final products. mdpi.com This control over stereochemistry is paramount in the synthesis of biologically active molecules where specific stereoisomers are often responsible for the desired therapeutic effects.

Development of Novel Analogues for Enhanced Biological Efficacy

The development of novel analogues of this compound is a significant area of research aimed at enhancing biological efficacy. The pyran nucleus is a common feature in a wide array of bioactive compounds and approved drugs. nih.gov Pyran derivatives have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and anti-inflammatory properties. nih.govresearchgate.net

Research has focused on synthesizing derivatives of the tetrahydropyran scaffold to explore their therapeutic potential. For example, novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives have been designed and synthesized as potent inhibitors of transforming growth factor-β (TGF-β) type I receptor (also known as activin-like kinase 5 or ALK5). nih.gov One particular compound from this series, 12r, demonstrated strong inhibitory activity both in laboratory studies and in living organisms, with good oral bioavailability. nih.gov This highlights the potential of using the tetrahydropyran-4-yl moiety as a core structure for developing new therapeutic agents for fibrotic diseases and cancer. nih.gov

The following table summarizes the biological activities of some pyran derivatives, illustrating the diverse therapeutic potential of this class of compounds.

| Pyran Derivative Class | Reported Biological Activities |

| 2-amino-4H-pyrans | Photoactive materials, pigments, biodegradable agrochemicals. researchgate.net |

| Naphthopyrans | Photochromic properties. researchgate.net |

| Pyranochalcones | Antimutagenic, antimicrobial, antiulcer, antitumor. researchgate.net |

| 1,2,3-triazole-chromenone derivatives | Anti-Aβ aggregation, AChE and BuChE inhibition, neuroprotective effects. nih.gov |

| 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives | TGF-β type I receptor (ALK5) inhibition. nih.gov |

This table provides an overview of the biological activities associated with different classes of pyran derivatives.

Green Chemistry Innovations in Tetrahydropyran-4-ol Production

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. The production of tetrahydropyranols is no exception. Green chemistry principles are being applied to minimize the environmental impact of these processes.

The development of "greener" methods for the synthesis of nanoparticles using natural extracts and microorganisms also provides insights into potential future directions for the sustainable production of fine chemicals like tetrahydropyranols. nih.gov These eco-friendly approaches often utilize renewable resources and operate under milder reaction conditions. nih.gov

Emerging Research Areas in this compound Chemistry

The field of this compound chemistry is continually evolving, with several emerging research areas poised to expand its applications. The inherent instability of some 2H-pyran rings, which can exist in equilibrium with their opened isomeric forms, presents both a challenge and an opportunity for synthetic chemists. mdpi.com Understanding and controlling this equilibrium is key to harnessing the full potential of these heterocycles.

One promising direction is the application of this compound and its derivatives in the development of new materials. The photochromic properties of naphthopyrans, for example, suggest that related tetrahydropyran structures could be explored for applications in responsive materials and optical devices. researchgate.net

Furthermore, the diverse pharmacological activities of pyran-based compounds indicate that there is still much to be discovered. nih.govresearchgate.net Future research will likely focus on:

The design and synthesis of novel libraries of this compound analogues for high-throughput screening against a wider range of biological targets.

The investigation of this scaffold in the development of new agrochemicals, building on the known use of some pyran derivatives as biodegradable pesticides. researchgate.net

The exploration of this compound and its derivatives as probes to study biological processes, given their ability to interact with various enzymes and receptors.

The versatility of the this compound structure ensures that it will remain a compound of significant interest to the scientific community for years to come.

常见问题

Q. What are the common synthetic routes for preparing 2-Phenyltetrahydro-2H-pyran-4-OL, and what key reaction conditions should be optimized?

- Methodological Answer : The synthesis typically involves oxidation or reduction of tetrahydropyran derivatives. For example, oxidation of 4-methyl-2-phenyltetrahydro-2H-pyran using potassium permanganate or chromium trioxide under acidic conditions yields ketones or carboxylic acids. Reduction with lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like THF can produce alcohol derivatives . Diastereoselective synthesis methods, such as copper(II)–bisphosphine-catalyzed oligomerization, have been employed to control stereochemistry, requiring precise temperature (-78°C to 25°C) and solvent (e.g., dichloromethane) optimization .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral markers are indicative of its structure?

- Methodological Answer : 1H NMR and 13C NMR are critical for structural elucidation. For example, in (2R*,3S*,4S*)-2-(4-methoxyphenyl)-4-methyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran, the coupling constants (e.g., J = 9.5 Hz for axial protons) and chemical shifts (δ 1.25–4.50 ppm for protons on the pyran ring) confirm stereochemistry and substituent positions . Mass spectrometry (EI/CI) provides molecular ion peaks (e.g., m/z 176.25 for C12H16O derivatives) and fragmentation patterns to validate the molecular formula .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- Methodological Answer : The compound is classified under GHS Category 1 for severe eye irritation (H318). Researchers must use PPE (gloves, goggles) and engineering controls (fume hoods). In case of exposure, immediate rinsing with water (15+ minutes for eyes) and removal of contaminated clothing are required. Storage should be in locked, cool, dry environments away from oxidizers .

Advanced Research Questions

Q. How can diastereoselectivity be achieved in the synthesis of substituted this compound derivatives, and what catalysts are most effective?

- Methodological Answer : Chiral catalysts like copper(II)–bisphosphine complexes enable diastereoselective oligomerization. For instance, L3 catalysts (e.g., Cu(OTf)2 with bisphosphine ligands) promote stereochemical control in reactions between 3,5-dimethylhex-5-en-1-ol and aldehydes, achieving >90% diastereomeric excess (d.e.) in optimized conditions . Computational modeling of transition states (DFT) can guide ligand selection to enhance selectivity .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound under varying reaction conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations predict reaction pathways and thermodynamic stability. For example, Gibbs free energy changes (ΔG) for ring-opening reactions under acidic conditions can be modeled using software like Gaussian. Molecular dynamics simulations assess solvent effects (e.g., polarity of CH2Cl2 vs. THF) on reaction rates .

Q. How do structural modifications at the 4-position of this compound influence its biological activity, and what in vitro assays validate these effects?

- Methodological Answer : Substituents like methyl or trifluoromethoxy groups at the 4-position alter lipophilicity and binding affinity. In vitro assays such as COX-2 inhibition (for anti-inflammatory activity) and MTT assays (for cytotoxicity) are used. For example, fluorinated derivatives (e.g., Tetrahydro-4-[4-(trifluoromethoxy)phenyl]-2H-thiopyran-4-ol) show enhanced metabolic stability in hepatocyte models .

Q. When encountering contradictory data in reaction yields or spectroscopic results for this compound, what systematic approaches can resolve these discrepancies?

- Methodological Answer : Cross-validation using multiple analytical techniques (e.g., NMR, HPLC, and X-ray crystallography) is essential. For instance, conflicting NMR signals due to dynamic stereochemistry can be resolved via variable-temperature NMR or NOESY experiments . Reaction yield inconsistencies may arise from trace moisture; rigorous drying of solvents (e.g., molecular sieves in THF) and reproducibility protocols (e.g., inert atmosphere) are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。